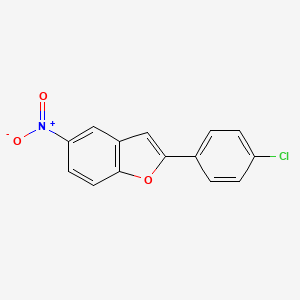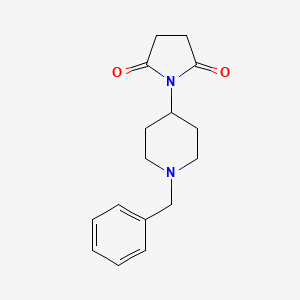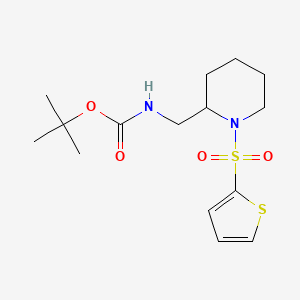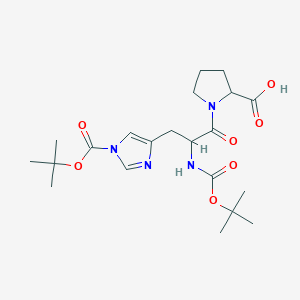![molecular formula C25H17BrFN3 B13976329 3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13976329.png)
3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Méthodes De Préparation
The synthesis of 3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine can be achieved through several synthetic routes. One common method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoroacetic acid as a catalyst . This reaction leads to the formation of the pyrazolopyridine core, which can then be further functionalized to introduce the bromine, fluorine, and trityl groups.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups. For example, the trityl group can be oxidized to form a trityl cation, which can then participate in further reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with aryl boronic acids can yield aryl-substituted pyrazolopyridines, while oxidation reactions can produce trityl cations.
Applications De Recherche Scientifique
3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis .
The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific structure and functional groups. The presence of bromine, fluorine, and trityl groups can influence the compound’s binding affinity and selectivity for different targets .
Comparaison Avec Des Composés Similaires
3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:
3-bromo-5-fluoro-1H-pyrazolo[3,4-b]pyridine: This compound lacks the trityl group, which may affect its chemical reactivity and biological activity.
5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine: This compound has a different substitution pattern, which can influence its chemical properties and applications.
1H-pyrazolo[3,4-b]pyridines: These compounds have a similar core structure but may differ in their substitution patterns and functional groups.
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and trityl groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C25H17BrFN3 |
|---|---|
Poids moléculaire |
458.3 g/mol |
Nom IUPAC |
3-bromo-5-fluoro-1-tritylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C25H17BrFN3/c26-23-22-16-21(27)17-28-24(22)30(29-23)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
Clé InChI |
UREJONRZBSEKIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=N5)F)C(=N4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


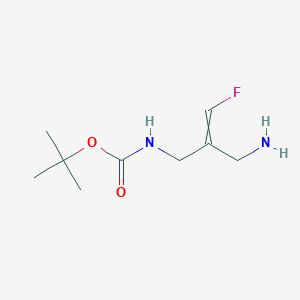
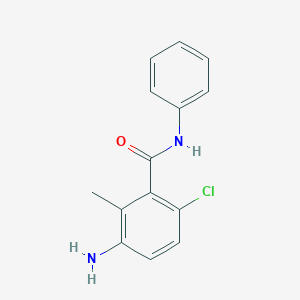

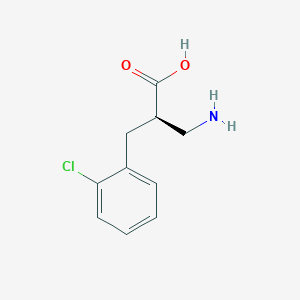

![4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-yl]-3,5,5-trimethylcyclohex-2-en-1-ol](/img/structure/B13976270.png)
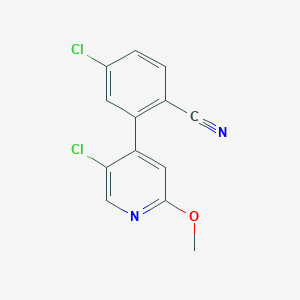
![(1-(tert-Butoxycarbonyl)-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid](/img/structure/B13976279.png)
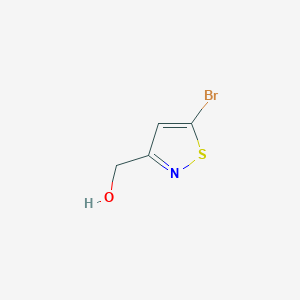
![ethyl 7-oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylate](/img/structure/B13976289.png)
